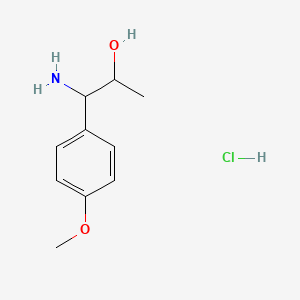

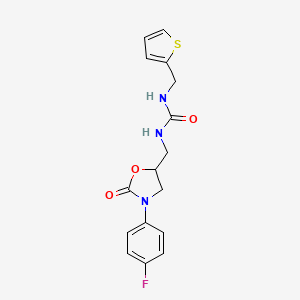

![molecular formula C29H37N7O B2771241 N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 1021094-16-5](/img/structure/B2771241.png)

N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a benzylpiperazine, a pyrazolopyrimidine, and an adamantane-1-carboxamide. Benzylpiperazine derivatives have been studied for their potential biological activities . Pyrazolopyrimidines are a class of compounds that have been investigated for their potential as therapeutic agents . Adamantane is a unique structure found in some pharmaceutical drugs.

Molecular Structure Analysis

The compound has a complex structure with multiple rings including a benzyl ring, a piperazine ring, a pyrazolopyrimidine ring, and an adamantane cage structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the adamantane structure could influence its lipophilicity.Scientific Research Applications

Antiviral and Antimicrobial Applications

Research into adamantane derivatives has revealed compounds with pronounced antiviral activities, notably against smallpox vaccine virus and bird flu influenza (H5N1). For instance, the synthesis of new adamantane derivatives demonstrated high anti-smallpox activity, highlighting the potential of such compounds in developing antiviral therapeutics (Moiseev et al., 2012). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives showed remarkable activity against bird flu influenza, pointing to their potential as antiviral agents (Hebishy et al., 2020).

Anticancer Applications

The development of pyrazolopyrimidines derivatives has been extensively studied for their anticancer properties. A novel series of these compounds were synthesized and evaluated for cytotoxic activities against cancer cell lines, indicating a promising avenue for anticancer drug development (Rahmouni et al., 2016). Moreover, the synthesis of spiro[pyrazolo[4,3-d]pyrimidinones and related compounds has been pursued, with several showing active anti-proliferative properties in vitro against cancer cell lines, underscoring the therapeutic potential of these molecules (Ismail et al., 2017).

Synthesis and Characterization

Efforts have been made to develop facile synthesis methods for adamantane derivatives, aiming at optimizing yields and reducing complexity. For example, a straightforward method for synthesizing N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide was reported, which could streamline the production of such compounds for further study (Su et al., 2011).

Functional Applications

Further investigations into adamantane derivatives have demonstrated their utility in creating compounds with functional applications, such as imaging agents for neuroinflammation and potential PET (Positron Emission Tomography) agents. One study synthesized a compound aimed at imaging the IRAK4 enzyme in neuroinflammation, providing insights into novel diagnostic tools (Wang et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withD4 dopamine receptors and proteins with PDB ID 3QLS , suggesting potential targets for this compound.

Biochemical Pathways

Given its potential interaction with d4 dopamine receptors , it might influence dopamine-related pathways.

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines , suggesting potential anticancer properties.

Future Directions

properties

IUPAC Name |

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O/c37-28(29-15-22-12-23(16-29)14-24(13-22)17-29)30-6-7-36-27-25(18-33-36)26(31-20-32-27)35-10-8-34(9-11-35)19-21-4-2-1-3-5-21/h1-5,18,20,22-24H,6-17,19H2,(H,30,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYTVDAUZYOABD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C56CC7CC(C5)CC(C7)C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

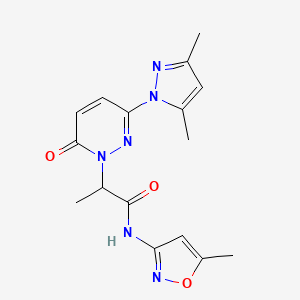

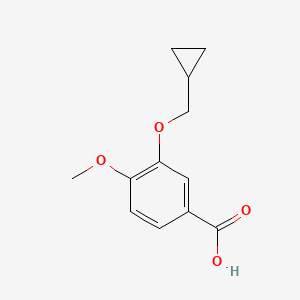

![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

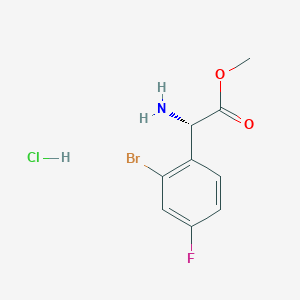

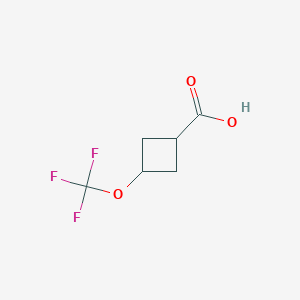

![4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2771166.png)

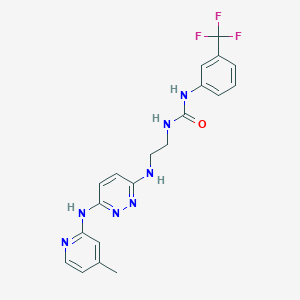

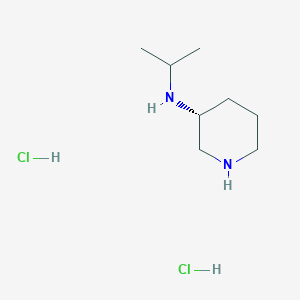

![6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2771167.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2771172.png)

![3-(2,5-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2771175.png)

![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)